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Compound of Interest

Compound Name: Methyl retinoate

Cat. No.: B020215 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl retinoate, the methyl ester of retinoic acid and a derivative of Vitamin A, is a retinoid

compound of significant interest in biological research and drug development. Like other

retinoids, its biological effects are primarily mediated through the activation of nuclear retinoic

acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-activated

transcription factors regulating gene expression. This document provides a comprehensive

technical overview of methyl retinoate, including its physicochemical properties, synthesis,

biological activities, and the molecular pathways it modulates. Detailed experimental protocols

and quantitative data are presented to support its application in research and development.

Physicochemical Properties
Methyl retinoate is a yellow solid that is sensitive to light and temperature. Its fundamental

properties are summarized in the table below.
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Property Value Reference

CAS Number 339-16-2 [1]

Molecular Formula C₂₁H₃₀O₂ [1]

Molecular Weight 314.46 g/mol [1]

IUPAC Name

methyl (2E,4E,6E,8E)-3,7-

dimethyl-9-(2,6,6-

trimethylcyclohexen-1-yl)nona-

2,4,6,8-tetraenoate

[1]

Appearance Yellow Solid

Melting Point 66-68 °C

Boiling Point 426.1±14.0 °C (Predicted)

Density 0.975±0.06 g/cm³ (Predicted)

Solubility
Chloroform (Slightly), Methanol

(Slightly)

InChIKey
SREQLAJQLXPNMC-

DXYSAURFSA-N
[1]

Synthesis of Methyl Retinoate
Methyl retinoate can be synthesized through various chemical routes. One common method

involves the Wittig-Horner reaction, a well-established procedure for forming carbon-carbon

double bonds.

Experimental Protocol: Synthesis via Wittig-Horner
Reaction
This protocol is adapted from a patented method for synthesizing retinoic acid and its esters.

Materials:

β-ionone
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Cyanoacetic acid

Piperidine

Benzene

Ethyl acetate

n-Butanol

Potassium hydroxide

Methanol

Methyl 3-methyl-2-butenoate

Phosphorus trichloride

Tetrahydrofuran (THF)

Sodium hydride (NaH)

Methyl diethyl phosphonoacetate

Ether

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for chromatography

Procedure:

Synthesis of C15 Aldehyde:

A mixture of β-ionone and cyanoacetic acid in benzene with piperidine is refluxed.

The resulting product is reduced to yield the C15 aldehyde.

Knoevenagel Condensation:
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A slurry of potassium n-butoxide in methanol is prepared at 0 °C.

Methyl 3-methyl-2-butenoate is added, followed by the C15 aldehyde.

The reaction is stirred for 18 hours at 30 °C.

The solvent is removed under vacuum, and the product is extracted with water and ethyl

acetate to yield methyl retinoate.

Alternative Condensation with Phosphonate Ylide:

To a suspension of sodium hydride in THF, add methyl diethyl phosphonoacetate and stir

until the solution is clear.

A solution of the intermediate ketone (derived from the C15 aldehyde) in THF is added

dropwise.

The reaction is stirred at room temperature until completion.

Excess NaH is quenched with water, and the mixture is extracted with ether.

The ether layer is washed with water and brine, then dried over anhydrous Na₂SO₄.

The solvent is evaporated, and the crude product is purified by column chromatography on

silica gel to yield methyl retinoate.

β-ionone C15 Aldehyde

Knoevenagel Condensation
& Reduction

Intermediate Ketone
Oxidation

Methyl Retinoate

Wittig-Horner Reaction
(with Methyl diethyl phosphonoacetate)

Click to download full resolution via product page

Simplified workflow for the synthesis of Methyl Retinoate.

Biological Activity and Mechanism of Action
The biological effects of methyl retinoate are intrinsically linked to its function as a pro-drug for

retinoic acid and its ability to interact with nuclear retinoid receptors.
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General Mechanism of Retinoid Action
Retinoids exert their effects by binding to two families of nuclear receptors: the retinoic acid

receptors (RARs) and the retinoid X receptors (RXRs), each with three subtypes (α, β, γ).

These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as

retinoic acid response elements (RAREs) in the promoter regions of target genes. In the

absence of a ligand, the heterodimer is bound to corepressor proteins, inhibiting gene

transcription. Upon ligand binding, a conformational change occurs, leading to the dissociation

of corepressors and recruitment of coactivators, which initiates gene transcription.
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General retinoid signaling pathway.
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Receptor Binding Affinity
While specific binding affinity data for methyl retinoate is limited, data for its parent compound,

all-trans retinoic acid (ATRA), provides a strong indication of its likely receptor interactions

following hydrolysis. ATRA is a high-affinity ligand for all three RAR subtypes.

Ligand Receptor
Binding Affinity (Kd
or EC₅₀, nM)

Reference

All-trans Retinoic Acid

(ATRA)
RARα 4 [2]

All-trans Retinoic Acid

(ATRA)
RARβ 5 [2]

All-trans Retinoic Acid

(ATRA)
RARγ 2 [2]

9-cis-Retinoic Acid RXRα 21-36 [3]

9-cis-Retinoic Acid RXRβ 20-28 [3]

9-cis-Retinoic Acid RXRγ 20-28 [3]

Note: Data for methyl retinoate is not readily available. The data presented is for the active

metabolite, retinoic acid.

Effects on Spermatogenesis
Studies in Sprague Dawley rats have shown that methyl retinoate can cause degenerative

changes in the seminiferous tubules. This is consistent with the known roles of retinoids in

testicular function, where both deficiency and excess can lead to impaired spermatogenesis.

Gene Expression
Retinoic acid is known to regulate the expression of a wide array of genes involved in cell

differentiation, proliferation, and apoptosis. For example, in breast cancer cell lines, all-trans

retinoic acid has been shown to induce distinct gene expression changes in sensitive versus

resistant cells, often independent of direct RARE binding[4]. In glioblastoma stem-like cells,

ATRA treatment downregulates stemness markers such as SOX2 and NES, as well as the DNA
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repair gene MGMT[5]. It is anticipated that methyl retinoate, upon conversion to retinoic acid,

would trigger similar changes in gene expression profiles.

Pharmacokinetics
Specific pharmacokinetic data for methyl retinoate is not extensively available. However,

studies on all-trans-retinoic acid in rats can provide insights into its likely absorption,

distribution, metabolism, and excretion profile.

Parameter
Value (for all-trans-retinoic
acid in rats)

Reference

Route of Administration Oral gavage [6][7]

Dose 10 or 15 mg/kg [6]

Peak Plasma Concentration

(Cmax)
183 to 267 ng/mL [6]

Time to Peak (Tmax) 1.5 hr [6]

Elimination Half-life (t½) Slightly longer than 1.5 hr [6]

Bioavailability

Highly variable, estimated to

be no more than 25-30% for

oral ATRA

[8]

Plasma Transport
Primarily bound to serum

albumin
[9]

Note: These values are for all-trans-retinoic acid and may not be directly representative of

methyl retinoate.

Toxicology
Detailed toxicological data for methyl retinoate is sparse. The information below is based on

general retinoid toxicity and limited available data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/16700821/
https://www.benchchem.com/product/b020215?utm_src=pdf-body
https://www.benchchem.com/product/b020215?utm_src=pdf-body
https://www.researchgate.net/publication/7080362_Steady_State_Pharmacokinetics_of_Oral_Treatment_with_13-cis-Retinoic_Acid_or_all-trans-Retinoic_Acid_in_Male_and_Female_Adult_Rats
https://sites.ualberta.ca/~csps/JPPS6(2)/G.Lopez-Berestein/atra.htm
https://www.researchgate.net/publication/7080362_Steady_State_Pharmacokinetics_of_Oral_Treatment_with_13-cis-Retinoic_Acid_or_all-trans-Retinoic_Acid_in_Male_and_Female_Adult_Rats
https://www.researchgate.net/publication/7080362_Steady_State_Pharmacokinetics_of_Oral_Treatment_with_13-cis-Retinoic_Acid_or_all-trans-Retinoic_Acid_in_Male_and_Female_Adult_Rats
https://www.researchgate.net/publication/7080362_Steady_State_Pharmacokinetics_of_Oral_Treatment_with_13-cis-Retinoic_Acid_or_all-trans-Retinoic_Acid_in_Male_and_Female_Adult_Rats
https://www.researchgate.net/publication/7080362_Steady_State_Pharmacokinetics_of_Oral_Treatment_with_13-cis-Retinoic_Acid_or_all-trans-Retinoic_Acid_in_Male_and_Female_Adult_Rats
https://pubmed.ncbi.nlm.nih.gov/4721615/
https://dep.nj.gov/wp-content/uploads/dsr/acute-oral-toxicity-studies-220207-15-8.pdf
https://www.benchchem.com/product/b020215?utm_src=pdf-body
https://www.benchchem.com/product/b020215?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Acute Oral LD₅₀ (Rat)
>500 mg/kg to <2,000 mg/kg

(for a related compound)
[10]

Subchronic Oral NOAEL (Rat)

Not available for methyl

retinoate. For ATRA, 14

mg/kg/day showed signs of

toxicity in a 13-week study.

Known Toxic Effects of Retinoids:

Teratogenicity: Retinoids are potent teratogens and should be handled with extreme caution

by individuals who are pregnant or may become pregnant.

Hypervitaminosis A: Excessive intake can lead to a toxic syndrome characterized by bone

and joint pain, hair loss, and liver damage.

Testicular Degeneration: As noted, high doses can adversely affect the testes.

Experimental Protocols
Cell Differentiation Assay
Objective: To assess the effect of methyl retinoate on the differentiation of a suitable cell line

(e.g., F9 teratocarcinoma cells, HL-60 promyelocytic leukemia cells).

Materials:

Cell line of interest (e.g., F9 cells)

Complete culture medium (e.g., DMEM with 10% FBS)

Methyl retinoate stock solution (in DMSO or ethanol)

Phosphate-buffered saline (PBS)

Trypsin-EDTA
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Differentiation markers (e.g., antibodies for immunofluorescence, primers for qRT-PCR)

96-well or 6-well plates

Procedure:

Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to

adhere overnight.

Treatment: Treat the cells with various concentrations of methyl retinoate (e.g., 0.1, 1, 10

µM) and a vehicle control (DMSO or ethanol).

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, 72 hours) to allow for

differentiation to occur.

Assessment of Differentiation:

Morphological Changes: Observe the cells under a microscope for changes in morphology

indicative of differentiation.

Marker Expression (Immunofluorescence): Fix the cells, permeabilize, and stain with

antibodies against differentiation-specific markers. Visualize using a fluorescence

microscope.

Gene Expression (qRT-PCR): Isolate total RNA, synthesize cDNA, and perform

quantitative real-time PCR to measure the expression of differentiation marker genes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Retinoate (CAS
Number: 339-16-2)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b020215#methyl-retinoate-cas-number-339-16-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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